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molecular formula C16H18O4S B8600320 Bis(4-methoxy benzyl) sulfone

Bis(4-methoxy benzyl) sulfone

Cat. No. B8600320
M. Wt: 306.4 g/mol
InChI Key: QGPBWJNCWDJIBH-UHFFFAOYSA-N
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Patent
US05374504

Procedure details

To a well-stirred suspension of 6.93 grams (40 mmol) of sodium hydrosulfite (Na2S2O4) in 70 ml N, N-dimethylformamide (DMF) was added 4.85 grams (31 mmol) of 4-methoxy benzyl chloride. The mixture was stirred for five hours at room temperature, then brought to 85° C. for 24 hours. The mixture was poured onto 250 ml of crushed ice, and the total volume brought to 700 ml with water. The hygroscopic solid product was isolated by filtration and recrystallized from toluene to give 2.9 grams (9.5 mmol, 61% yield) of bis(4-methoxy benzyl) sulfone as white plates (mp 182° C.).
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:3])=[O:2].[Na+].[Na+].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.O.CN(C)[CH:22]=[O:23]>>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][S:1]([CH2:15][C:14]2[CH:17]=[CH:18][C:11]([O:23][CH3:22])=[CH:12][CH:13]=2)(=[O:3])=[O:2])=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Three
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for five hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
brought to 85° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The hygroscopic solid product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(CS(=O)(=O)CC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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